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Compound of Interest

Compound Name: 2-Phenoxyphenylboronic acid

Cat. No.: B1362226

An In-depth Technical Guide to the Spectroscopic Characterization of 2-
Phenoxyphenylboronic Acid

Abstract

2-Phenoxyphenylboronic acid is a versatile bifunctional organic compound, serving as a
critical building block in organic synthesis, particularly in palladium-catalyzed cross-coupling
reactions such as the Suzuki-Miyaura coupling. Its utility in the construction of complex
molecular architectures, including pharmaceuticals and advanced materials, necessitates a
thorough and unambiguous structural characterization. This technical guide provides a
comprehensive exploration of the core spectroscopic techniques—Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to 2-
phenoxyphenylboronic acid. We delve into the theoretical underpinnings of each method,
present detailed experimental protocols, and offer an in-depth analysis of the expected spectral
data. This document is intended to serve as an essential resource for researchers, scientists,
and drug development professionals, enabling robust quality control, reaction monitoring, and
structural verification.

Molecular Structure and Physicochemical
Properties

The first step in any analytical endeavor is a clear understanding of the molecule's fundamental
properties. 2-Phenoxyphenylboronic acid possesses a unique structure featuring a phenyl
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ring substituted with both a phenoxy group and a boronic acid moiety. This arrangement
dictates its chemical reactivity and is the foundation for interpreting its spectroscopic

signatures.
Property Value Reference
Chemical Name 2-Phenoxyphenylboronic acid [1]
Synonyms 2-|.3henoxybenzeneboronic 1]
acid

CAS Number 108238-09-1 [2][3]
Molecular Formula C12H11BOs3 [3]
Molecular Weight 214.03 g/mol [3]

Melting Point 104-108 °C [3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules in solution. For 2-phenoxyphenylboronic acid, a combination of *H, 13C, and 1B
NMR provides a complete picture of the molecular framework.

'H NMR Spectroscopy

Proton NMR provides detailed information about the number, environment, and connectivity of
hydrogen atoms in a molecule.

Experimental Protocol: *H NMR Acquisition

o Sample Preparation: Dissolve 5-10 mg of 2-phenoxyphenylboronic acid in ~0.6 mL of a
suitable deuterated solvent (e.g., DMSO-de or CDCI3). DMSO-de is often preferred for
boronic acids as it can help in observing the exchangeable B(OH)z protons.

e Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

e Acquisition Parameters:
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[e]

Pulse Sequence: Standard single-pulse (zg) sequence.

o

Spectral Width: 0-12 ppm.

[¢]

Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

[¢]

Relaxation Delay (d1): 2-5 seconds.
o Temperature: 298 K.[4]
Spectral Analysis and Interpretation

The *H NMR spectrum of 2-phenoxyphenylboronic acid is expected to show distinct signals
for the aromatic protons and the boronic acid hydroxyl protons. The aromatic region (typically
~6.8-8.0 ppm) will be complex due to the presence of two different phenyl rings. The protons on
the phenylboronic acid ring are influenced by the electron-withdrawing boronic acid group and
the ether linkage, while the protons on the phenoxy ring are influenced solely by the ether
linkage. The acidic protons of the B(OH)2 group will appear as a broad singlet, the chemical
shift of which is highly dependent on concentration and solvent.

Table 2: Predicted *H NMR Data for 2-Phenoxyphenylboronic Acid (in DMSO-de)
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Predicted o

Multiplicity Integration Assignment Rationale
(ppm)

Acidic,
~8.0 Broad s 2H B(OH)2 exchangeable

protons.

Deshielded by
Ar-H (ortho to the adjacent
B(OH)z2) boronic acid
group.

~7.8-7.9 m 1H

Overlapping
multiplets from
both phenyl
rings. Protons on
~7.0-7.5 m 7H Ar-H the phenoxy ring
are generally
more shielded
than those on the
phenylboronic

acid ring.[5]

Shielded by the
Ar-H (ortho to electron-donating
OPh) effect of the

ether oxygen.

~6.8-6.9 m 1H

3C NMR Spectroscopy

Carbon NMR provides information on the carbon skeleton of the molecule. Each unique carbon
atom gives a distinct signal.

Experimental Protocol: 33C NMR Acquisition

o Sample Preparation: Use the same sample prepared for *H NMR analysis. A higher
concentration (20-50 mg) may be required for a better signal.
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e Instrumentation: 400 MHz (or higher) NMR spectrometer, operating at the corresponding 13C
frequency (e.g., 101 MHz).

e Acquisition Parameters:

o

Pulse Sequence: Standard proton-decoupled pulse sequence (e.g., zgpg30).[4]

[¢]

Spectral Width: 0-180 ppm.

Number of Scans: 1024 or more due to the low natural abundance of 13C.[4]

[¢]

[e]

Relaxation Delay (d1): 2 seconds.
Spectral Analysis and Interpretation

The proton-decoupled 13C NMR spectrum should display 12 distinct signals for the 12 carbon
atoms, assuming free rotation. However, due to symmetry or overlapping signals in the
aromatic region, fewer signals may be resolved. The carbon atom directly attached to the boron
(ipso-carbon) can sometimes be difficult to detect due to quadrupolar relaxation.[6]

Table 3: Predicted 3C NMR Data for 2-Phenoxyphenylboronic Acid

Predicted & (ppm) Assignment Rationale

Carbon involved in the ether
~155-160 Ar-C-O
linkage, deshielded by oxygen.

Aromatic carbons. Signals for

carbons ortho and para to the
~115-140 Ar-C _ _ o

substituents will be distinct

from meta carbons.[7]

The ipso-carbon attached to
Not Observed or Broad C-B(OH)2 boron is often broad or
unobserved.

B NMR Spectroscopy
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1B NMR is a specialized technique that is highly informative for boron-containing compounds.
It provides direct insight into the electronic environment and coordination number of the boron
atom.

Significance & Expected Spectrum

For 2-phenoxyphenylboronic acid, the boron atom is trigonal planar and sp?-hybridized. This
environment typically results in a single, relatively broad signal in the 1B NMR spectrum. The
chemical shift for arylboronic acids is expected in the range of +27 to +33 ppm relative to the
BFs-OEtz standard.[8][9] A significant upfield shift would indicate the formation of a tetrahedral,
sp3-hybridized boronate species, which could occur in the presence of diols or certain basic
solvents.[8]

Experimental Protocol: *B NMR Acquisition
o Sample Preparation: Dissolve 10-20 mg of the compound in 0.6 mL of a deuterated solvent.

 Instrumentation: An NMR spectrometer equipped with a broadband probe. It is crucial to use
guartz NMR tubes to avoid the large background signal from borosilicate glass tubes.[8]

o Acquisition: A standard single-pulse experiment is sufficient. The spectral width should be set
to encompass the expected range (e.g., from -20 to 60 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in
a molecule by measuring the absorption of infrared radiation, which excites molecular
vibrations.

Experimental Protocol: ATR-IR Spectroscopy

e Sample Preparation: Place a small amount (1-2 mg) of the solid 2-phenoxyphenylboronic
acid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

o Data Acquisition: Record the spectrum, typically in the range of 4000-600 cm~1. Perform a
background scan of the empty ATR crystal prior to the sample scan.

Spectral Analysis and Interpretation

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b1362226?utm_src=pdf-body
https://par.nsf.gov/servlets/purl/10434693
https://www.researchgate.net/publication/365006856_11B_NMR_Spectroscopy_Structural_Analysis_of_the_Acidity_and_Reactivity_of_Phenyl_Boronic_Acid-Diol_Condensations
https://par.nsf.gov/servlets/purl/10434693
https://par.nsf.gov/servlets/purl/10434693
https://www.benchchem.com/product/b1362226?utm_src=pdf-body
https://www.benchchem.com/product/b1362226?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362226?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The IR spectrum of 2-phenoxyphenylboronic acid will be characterized by several key
absorption bands that confirm its structure.

Table 4: Key IR Absorption Bands for 2-Phenoxyphenylboronic Acid

Wavenumber . . . .
( 1 Vibration Type Assighment Rationale
cm-~

A very broad and
strong absorption due
~3600-3200 O-H Stretch B(OH)2 to hydrogen bonding
of the hydroxyl
groups.[10]

Characteristic of sp?
~3100-3000 C-H Stretch Aromatic C-H C-H bonds in the
phenyl rings.[11]

Sharp, medium-

intensity bands from
~1600 & ~1475 C=C Stretch Aromatic Ring carbon-carbon

stretching in the

aromatic rings.[11]

A strong,

characteristic band for
~1350-1310 B-O Stretch B-O

the boron-oxygen

single bond.[10][12]

Asymmetric C-O-C
~1250-1200 C-O Stretch Aryl Ether

stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of
ions. It is used to determine the molecular weight of a compound and can provide structural
information through analysis of fragmentation patterns.

Experimental Protocol: LC-MS (ESI)
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e Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable
solvent such as acetonitrile or methanol.

 Instrumentation: An LC-MS system equipped with an Electrospray lonization (ESI) source.
e Method:

o Mode: ESI can be run in either positive or negative ion mode. For boronic acids, negative
mode is often effective, detecting the deprotonated molecule [M-H]~.[13][14]

o Analysis: The sample can be directly infused into the mass spectrometer or injected
through a liquid chromatography system.

o Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z
50-500).

Spectral Analysis and Interpretation

e Molecular lon: The primary goal is to identify the molecular ion peak. Given the molecular
weight of 214.03, one would expect to observe:

o In positive ion mode: [M+H]* at m/z 215.
o In negative ion mode: [M-H]~ at m/z 213.[13]

« Isotopic Pattern: Boron has two stable isotopes, 1B (~80.1%) and 1°B (~19.9%). High-
resolution mass spectrometry will reveal an isotopic pattern for all boron-containing
fragments, which serves as a definitive confirmation of the element's presence.

o Fragmentation: Boronic acids can undergo fragmentation in the mass spectrometer.
Common fragmentation pathways include the loss of water (H20) or the cleavage of the C-B
bond. In some cases, especially under thermal conditions, boronic acids can form cyclic
anhydrides (boroxines), which may be detected as [Ms - 3H20] species.[13]

Integrated Spectroscopic Analysis Workflow

The true power of spectroscopic characterization lies in the integration of data from multiple
techniques. Each method provides a piece of the structural puzzle, and together they allow for
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unambiguous confirmation of the chemical identity and purity of 2-phenoxyphenylboronic
acid.

Synthesis & Purification
Synthesized Product
(2-Phenoxyphenylboronic Acid)

Sample Pre Sample Prep Sample Prep

{Mass Spectrometry]

Spectroscopic Analysis

IR Spectroscopy

NMR Spectroscopy
(1H’ 13C, llB)

Data Int

Identify spin systems Identify functional groups Determine Molecular Weight
Confirm C-H framework group Analyze Isotopic Pattern

rpretation

Verify Boron environment O, &6, (310, A7 EE) Study Fragmentation

Synergistic Data Synergistic Data
Integration Integration

Synergistic Data
Integration

Final Confirmation

Structure & Purity Confirmed

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of 2-phenoxyphenylboronic acid.

Conclusion

The comprehensive spectroscopic analysis of 2-phenoxyphenylboronic acid using NMR, IR,
and MS provides a self-validating system for structural confirmation and purity assessment. *H
and 3C NMR establish the carbon-hydrogen framework, while 1B NMR confirms the integrity of
the boronic acid moiety. IR spectroscopy provides rapid confirmation of key functional groups,
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and mass spectrometry verifies the molecular weight and elemental composition. Together,
these techniques form the cornerstone of quality control for this important synthetic building
block, ensuring its reliability in research and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1362226#spectroscopic-data-nmr-ir-ms-of-2-
phenoxyphenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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